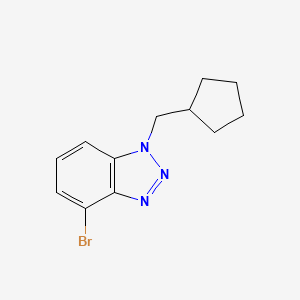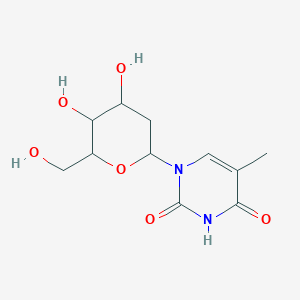
Ethyl 7-benzyl-4-hydroxy-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-benzyl-4-hydroxy-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate is a heterocyclic compound with a fused naphthyridine ring system. These types of compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities . The structure of this compound is as follows:
Structure: C10H12O
Métodos De Preparación
Several synthetic strategies have been explored for the preparation of 1,5-naphthyridines. One notable method involves the aza-Diels-Alder reaction (Povarov reaction) activated by Lewis acids. This approach leads to the formation of 1,2,3,4-tetrahydro-1,5-naphthyridine derivatives, including Ethyl 7-benzyl-4-hydroxy-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate . The reaction conditions and industrial production methods may vary depending on the specific synthesis route.
Análisis De Reacciones Químicas
Ethyl 7-benzyl-4-hydroxy-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate can undergo various chemical transformations, including oxidations, reductions, and cross-coupling reactions. Common reagents and conditions used in these reactions depend on the desired modifications. Major products formed from these reactions may include substituted derivatives or metal complexes.
Aplicaciones Científicas De Investigación
This compound finds applications in several scientific fields:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its biological activities.
Biology: It may serve as a probe for studying cellular processes or molecular targets.
Chemical Industry: Ethyl 7-benzyl-4-hydroxy-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate could be useful in the synthesis of other compounds.
Mecanismo De Acción
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparación Con Compuestos Similares
While Ethyl 7-benzyl-4-hydroxy-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate is unique in its structure, it’s essential to compare it with related compounds. Unfortunately, I don’t have specific information on similar compounds at the moment.
Propiedades
Número CAS |
1207176-20-2 |
|---|---|
Fórmula molecular |
C18H20N2O3 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
ethyl 7-benzyl-4-oxo-1,5,6,8-tetrahydro-1,7-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C18H20N2O3/c1-2-23-18(22)15-10-19-16-12-20(9-8-14(16)17(15)21)11-13-6-4-3-5-7-13/h3-7,10H,2,8-9,11-12H2,1H3,(H,19,21) |
Clave InChI |
PPRZIPDYUCSLLE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CNC2=C(C1=O)CCN(C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















